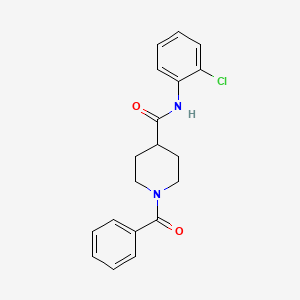
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as EMQMCM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various laboratory experiments. In
Applications De Recherche Scientifique
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for cancer, viral infections, and inflammatory diseases research. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has also been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from water.
Mécanisme D'action
The mechanism of action of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol prevents the proliferation of cancer cells and viral replication. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol also has antioxidant properties, which protect cells from oxidative damage caused by free radicals.
Biochemical and physiological effects:
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have low toxicity and does not affect normal cells, making it a promising candidate for cancer and inflammatory disease treatment.
Avantages Et Limitations Des Expériences En Laboratoire
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for laboratory experiments, including its unique biochemical and physiological properties, low toxicity, and high purity. However, its limited solubility in water and organic solvents can make it difficult to work with. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol also requires further optimization for its use in vivo.
Orientations Futures
There are several future directions for research on 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol. One area of interest is the optimization of its synthesis method to improve its solubility and bioavailability. Another area of research is the development of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol-based drug delivery systems for targeted cancer and inflammatory disease treatment. Additionally, further studies are needed to investigate the potential applications of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in imaging and sensing technologies.
Conclusion:
In conclusion, 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique biochemical and physiological properties make it a promising candidate for cancer, viral infections, and inflammatory diseases research. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for laboratory experiments, but also has limitations that require further optimization. Future research on 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol could lead to the development of novel therapies for various diseases and the advancement of imaging and sensing technologies.
Méthodes De Synthèse
The synthesis of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol involves the reaction of 6-ethoxy-2-methyl-4-quinolone with formaldehyde and morpholine. The resulting product is then treated with hydrochloric acid to obtain 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in high purity. This synthesis method has been optimized to produce 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in large quantities for scientific research purposes.
Propriétés
IUPAC Name |
6-ethoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-22-13-4-5-16-14(10-13)17(20)15(12(2)18-16)11-19-6-8-21-9-7-19/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVXEOXEHSSPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)
![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)







![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)